molecular formula C12H14O5 B13951477 Ethyl (4-formyl-3-methoxyphenoxy)acetate CAS No. 58259-46-4

Ethyl (4-formyl-3-methoxyphenoxy)acetate

Cat. No.: B13951477
CAS No.: 58259-46-4
M. Wt: 238.24 g/mol
InChI Key: ZVMUWUAMPCQLRR-UHFFFAOYSA-N
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Description

Ethyl (4-formyl-3-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H14O5 It is a derivative of phenoxyacetic acid, featuring a formyl group and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-formyl-3-methoxyphenoxy)acetate typically involves the esterification of 4-formyl-3-methoxyphenoxyacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-formyl-3-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Hydrochloric acid (HCl) in the presence of a nucleophile.

Major Products Formed

    Oxidation: 4-formyl-3-methoxyphenoxyacetic acid.

    Reduction: 4-hydroxymethyl-3-methoxyphenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-formyl-3-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (4-formyl-3-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: Similar structure with a formyl and methoxy group on the aromatic ring, but differs in the ester group attached to the ring.

    Ethyl (4-formyl-2-methoxyphenoxy)acetate: Similar structure but with the formyl and methoxy groups in different positions on the aromatic ring.

Uniqueness

Ethyl (4-formyl-3-methoxyphenoxy)acetate is unique due to the specific positioning of the formyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

58259-46-4

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 2-(4-formyl-3-methoxyphenoxy)acetate

InChI

InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)11(6-10)15-2/h4-7H,3,8H2,1-2H3

InChI Key

ZVMUWUAMPCQLRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)C=O)OC

Origin of Product

United States

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